

2'-O-Propargyl A(Bz)-3'-phosphoramidite chemical structure and properties

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An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical reagent crucial for the synthesis of modified nucleic acids.[1] It is a protected adenosine phosphoramidite designed for incorporation into oligonucleotides during automated solid-phase synthesis.[1] The key features of this molecule are the 2'-O-propargyl group, which introduces a reactive alkyne handle for post-synthetic modifications; an N6-benzoyl (Bz) protecting group on the adenine base for stability; and the 3'-phosphoramidite moiety that enables efficient coupling during synthesis.[1] This unique combination of functionalities makes it an invaluable tool in drug discovery, diagnostics, and nanotechnology, particularly for creating nucleic acid-based therapeutics and bioconjugates.[1][2]

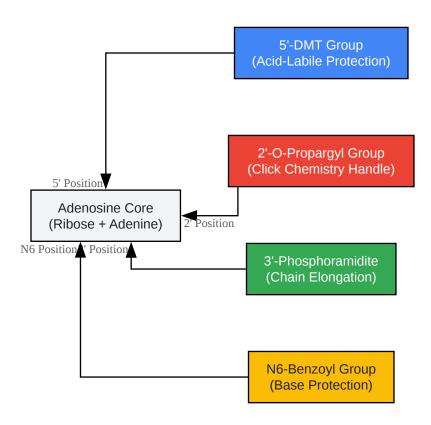
Chemical Structure and Properties

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a complex molecule with several key functional groups, each serving a specific purpose during oligonucleotide synthesis and subsequent applications. The core is an adenosine nucleoside with strategic modifications:

Adenosine Base: The fundamental purine nucleobase.



- N6-Benzoyl (Bz) Group: Protects the exocyclic amine of the adenine base during the chemical steps of oligonucleotide synthesis.[1]
- 2'-O-Propargyl Group: A modification on the ribose sugar that introduces a terminal alkyne (a propargyl group). This alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing molecule in a "click" reaction.[1][2][3]
- 5'-O-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl of the ribose. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.
- 3'-Phosphoramidite Group: A reactive phosphorus(III) group that, when activated, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[4] This group typically includes a diisopropylamino ligand and a 2-cyanoethyl protecting group.



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Caption: Functional components of 2'-O-Propargyl A(Bz)-3'-phosphoramidite.



Physicochemical Properties

The quantitative properties of **2'-O-Propargyl A(Bz)-3'-phosphoramidite** are summarized below. These specifications are critical for its proper handling, storage, and application in automated synthesis.

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| CAS Number | 171486-59-2 | [1][2] |
| Molecular Formula | C50H54N7O8P | [1][5] |
| Molecular Weight | 911.98 g/mol | [1][5] |
| Purity | ≥95% | [1] |
| Appearance | White, off-white to faint yellow powder | [1] |
| Storage Condition | -20 °C | [2][3][6] |
| Shipping Condition | Ambient Temperature | [2][6] |

Core Applications in Research and Drug Development

The unique structure of this phosphoramidite enables a wide range of applications, primarily centered around the site-specific modification of oligonucleotides.

- Site-Specific Labeling: The propargyl group serves as an anchor for attaching various
 molecules post-synthesis. Through copper-catalyzed azide-alkyne cycloaddition (CuAAC),
 oligonucleotides can be labeled with fluorescent dyes for imaging, biotin for affinity
 purification, or other tags for analytical purposes.[1]
- Therapeutic Oligonucleotides: In drug development, this reagent is used to synthesize
 therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering
 RNAs (siRNAs).[1] The 2'-O-propargyl modification can enhance nuclease resistance and
 binding affinity to target RNA.[7] Furthermore, the alkyne handle allows for the conjugation of



delivery vehicles like lipids, peptides, or polymers to improve the pharmacokinetic properties and cellular uptake of the drug.[1]

- Bioconjugation: It facilitates the covalent linking of oligonucleotides to other biomolecules, such as proteins or antibodies, to create novel therapeutic or diagnostic agents.
- Nanotechnology: The reactive alkyne is used to construct DNA- and RNA-based nanostructures, functionalize surfaces, or fabricate smart hydrogels for biosensors and controlled release systems.[1]

Experimental Protocols

The primary use of **2'-O-Propargyl A(Bz)-3'-phosphoramidite** is in the automated solid-phase synthesis of oligonucleotides, followed by post-synthetic modification via click chemistry.

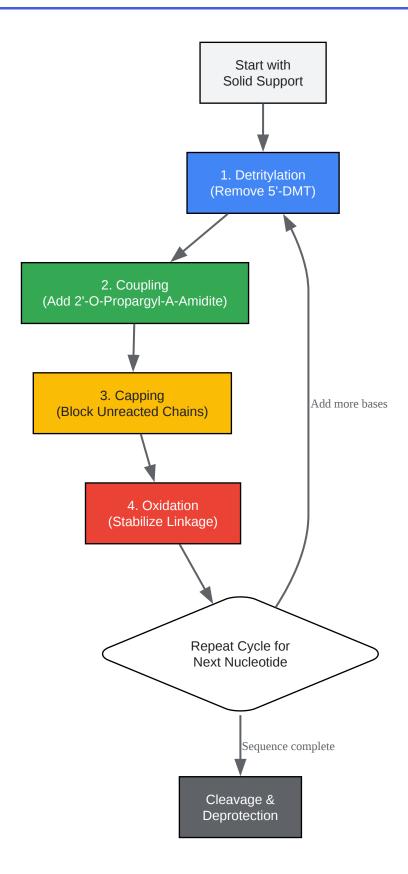
Automated Oligonucleotide Synthesis

This phosphoramidite is compatible with standard automated DNA/RNA synthesizers that employ the phosphoramidite method.[8][9] The synthesis cycle consists of four main steps:

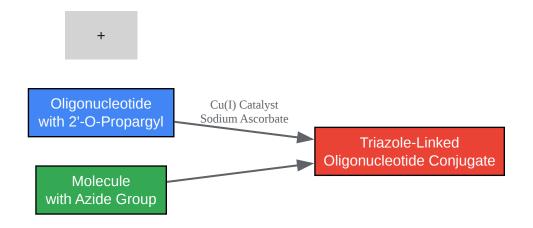
- Detritylation (Deblocking): The acid-labile 5'-DMT group of the nucleotide bound to the solid support is removed using a mild acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next coupling reaction.
- Coupling: The **2'-O-Propargyl A(Bz)-3'-phosphoramidite** is activated by an activating agent (e.g., tetrazole) and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step incorporates the modified adenosine into the sequence.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences (n-1).
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.









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